N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide
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Overview
Description
N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
The synthesis of N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE involves multiple stepsThe final step involves the condensation with the acetohydrazide derivative . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’~1~-{5-BROMO-1-[(DIPROPYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
5-Fluoroindole derivatives: Known for their antiviral properties.
Schiff bases: Compounds with a similar structural motif and diverse biological activities
Properties
Molecular Formula |
C26H32BrN5O4 |
---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
N-[5-bromo-1-[(dipropylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetamide |
InChI |
InChI=1S/C26H32BrN5O4/c1-5-13-31(14-6-2)17-32-23-12-9-20(27)15-22(23)25(26(32)34)29-28-24(33)16-36-30-18(3)19-7-10-21(35-4)11-8-19/h7-12,15,34H,5-6,13-14,16-17H2,1-4H3/b29-28?,30-18+ |
InChI Key |
PHALXVXLSDVABD-MCEWDGHTSA-N |
Isomeric SMILES |
CCCN(CCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)CO/N=C(\C)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCN(CCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)CON=C(C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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